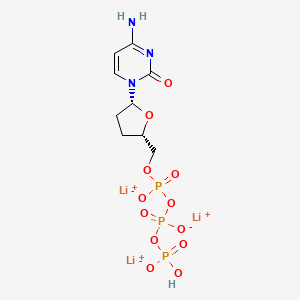

3'-NH2-ddCTP sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLKCWCREKRROD-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701343965 | |

| Record name | Dideoxycytidine 5'-Triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66004-77-1, 93939-77-6 | |

| Record name | DdCTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66004-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dideoxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066004771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dideoxycytidine 5'-Triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-NH2-ddCTP Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding 3'-NH2-ddCTP Sodium Salt

3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-ddCTP) sodium salt is a modified nucleoside triphosphate analog that plays a crucial role in molecular biology and pharmacology. Structurally, it is a derivative of deoxycytidine triphosphate (dCTP) with two key modifications: the absence of a hydroxyl group at the 2' position and the replacement of the 3'-hydroxyl group with an amino group. This alteration is fundamental to its mechanism of action as a potent chain terminator of DNA synthesis.[1]

The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the DNA strand.[1] This property makes 3'-NH2-ddCTP an effective inhibitor of DNA polymerases, including viral reverse transcriptases.[2][3] Consequently, it has significant applications in DNA sequencing and as a potential antiviral agent.[1]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound salt is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇N₄O₁₂P₃ (free acid) | [3] |

| Molecular Weight | 466.10 g/mol (free acid) | [3] |

| Salt Form | Sodium or Lithium salt | [3] |

| Purity | Typically ≥90% by AX-HPLC | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [3] |

Mechanism of Action: Chain Termination of DNA Synthesis

The primary mechanism of action of 3'-NH2-ddCTP is the termination of DNA chain elongation during replication. This process is initiated by the incorporation of 3'-NH2-ddCTP into the growing DNA strand by a DNA polymerase. Once incorporated, the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide, leads to the cessation of further DNA synthesis.[1]

This mechanism is particularly relevant in the context of retroviruses, such as HIV, which rely on reverse transcriptase to convert their RNA genome into DNA. 3'-NH2-ddCTP acts as a competitive inhibitor of the natural substrate, dCTP, for incorporation into the nascent viral DNA.[4] Its incorporation effectively terminates the reverse transcription process, thereby inhibiting viral replication.[2]

Quantitative Data: Inhibition and Antiviral Activity

The inhibitory potential of 3'-NH2-ddCTP and related compounds has been quantified against various DNA polymerases and viruses. The following tables summarize key quantitative data.

Table 1: Inhibition of DNA Polymerases by 3'-Amino-ddCTP and Related Analogs

| Compound | Enzyme | Ki (µM) | Inhibition Type | Reference |

| 3'-NH2-dCyd triphosphate | Calf Thymus DNA Polymerase α | 9.6 | Competitive with dCTP | [4] |

| ddCTP | Vent DNA Polymerase | Not specified, but incorporation rate is significantly lower than dCTP | Chain Terminator | [2] |

| 3'-Azido-ddTTP | HIV-1 Reverse Transcriptase | 0.04 | Competitive with dTTP | [5] |

| 3'-Azido-ddTTP | Human DNA Polymerase α | 230 | Competitive with dTTP | [5] |

| 3'-Azido-ddTTP | Human DNA Polymerase β | 73 | Competitive with dTTP | [5] |

Table 2: Antiviral Activity of Related Dideoxynucleosides

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 2',3'-Dideoxycytidine (ddC) | HIV-1 | Various | Potent activity reported | [6] |

| 2',3'-Dideoxycytidine (ddC) | Feline Leukemia Virus (FeLV) | Feline Lymphoid Cells | 5-10 | [7] |

| 2',3'-Dideoxycytidine (ddC) | Feline Leukemia Virus (FeLV) | Feline Fibroblasts | 6.07-12.13 | [7] |

| 2',3'-Dideoxycytidine (ddC) | Feline Leukemia Virus (FeLV) | Primary Bone Marrow Cells | 43-384 | [7] |

| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus (FeLV) | MOLT4 | 0.02 | [8] |

| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus (FeLV) | HT1080 | 1.75 | [8] |

| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus (FeLV) | U937 | 2.31 | [8] |

Experimental Protocols

Synthesis of 3'-NH2-ddCTP from 3'-Azido-ddCTP

A common method for the synthesis of 3'-amino-ddNTPs involves the reduction of the corresponding 3'-azido-ddNTP precursor.

Materials:

-

3'-Azido-2',3'-dideoxycytidine-5'-triphosphate (3'-azido-ddCTP)

-

Triphenylphosphine (B44618) (PPh₃)

-

Pyridine

-

Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

HPLC system for purification

Protocol:

-

Dissolve 3'-azido-ddCTP and triphenylphosphine in pyridine.

-

Stir the reaction mixture at room temperature for several hours.

-

Add concentrated ammonium hydroxide to the mixture and continue stirring.

-

Add water to the reaction and remove any precipitate by filtration.

-

Extract the aqueous phase with ethyl acetate to remove triphenylphosphine oxide and other organic impurities.

-

Lyophilize the aqueous layer to obtain the crude 3'-NH2-ddCTP.

-

Purify the product using reversed-phase HPLC.

-

Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of 3'-NH2-ddCTP on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)/oligo(dT) template/primer

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

dCTP (natural substrate)

-

³H-dCTP (radiolabeled tracer)

-

3'-NH2-ddCTP (inhibitor) at various concentrations

-

Stop solution (e.g., 20 mM EDTA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, dCTP, and ³H-dCTP.

-

Add varying concentrations of 3'-NH2-ddCTP to the reaction tubes. Include a no-inhibitor control.

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixtures onto glass fiber filters and wash with a trichloroacetic acid solution to precipitate the synthesized DNA.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of incorporated ³H-dCTP using a scintillation counter.

-

Calculate the percent inhibition for each concentration of 3'-NH2-ddCTP and determine the IC50 value.

Cellular Antiviral Activity Assay (MTT Assay)

This assay determines the concentration of 3'-NH2-ddCTP required to protect cells from virus-induced cytopathic effects.

Materials:

-

Susceptible host cell line (e.g., MT-4 cells for HIV-1)

-

Virus stock (e.g., HIV-1)

-

Cell culture medium

-

3'-NH2-ddCTP at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed the host cells in a 96-well plate.

-

Prepare serial dilutions of 3'-NH2-ddCTP in culture medium and add them to the cells. Include a no-drug control.

-

Infect the cells with a known amount of virus stock. Include uninfected control wells.

-

Incubate the infected cells at 37°C in a CO₂ incubator for a period that allows for viral cytopathic effects to become apparent (e.g., 4-5 days for HIV-1).

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the uninfected control and determine the EC50 value (the concentration that protects 50% of cells from viral cytopathic effects).

Visualizations: Workflows and Pathways

Experimental Workflow: Reverse Transcriptase Inhibition Assay

Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.

Mechanism of Action: DNA Chain Termination

Caption: Competitive incorporation of dCTP and 3'-NH2-ddCTP leading to chain termination.

Potential Signaling Pathway Involvement: Apoptosis Induction

While direct evidence for 3'-NH2-ddCTP's influence on specific signaling pathways is limited, its mechanism as a DNA synthesis inhibitor suggests a potential to induce apoptosis, particularly in rapidly dividing cells. DNA damage and replicative stress are known triggers of the intrinsic apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. journals.asm.org [journals.asm.org]

- 5. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evidence that the antiviral activity of 2',3'-dideoxycytidine is target cell dependent in a feline retrovirus animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-amino-2',3'-dideoxycytidine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-amino-ddCTP) is a synthetically modified nucleoside triphosphate, an analog of the natural deoxycytidine triphosphate (dCTP).[1][2][3] Its unique structure, characterized by the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an amino group, underpins its critical function as a DNA chain terminator.[4] This property makes it an invaluable tool in molecular biology, particularly in DNA sequencing and the study of DNA polymerase activity.[4][5] Furthermore, the presence of a terminal 3'-amino group provides a reactive handle for the conjugation of various labels, expanding its utility in diagnostics and research applications.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, mechanism of action, and applications of 3'-amino-ddCTP.

Chemical Structure and Properties

The defining feature of 3'-amino-ddCTP is the substitution of the 3'-hydroxyl (-OH) group of the deoxyribose sugar moiety with an amino (-NH2) group. It lacks a hydroxyl group at the 2' position as well, classifying it as a dideoxynucleotide. This modification is crucial for its biological activity.

Table 1: Chemical Properties of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate

| Property | Value | References |

| IUPAC Name | lithium (3-amino-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate | [6] |

| Synonyms | 3'-Amino-ddCTP | [6] |

| Molecular Formula | C₉H₁₇N₄O₁₂P₃ (free acid) | [4][7] |

| Molecular Weight | 466.10 g/mol (free acid) | [7] |

| Purity | ≥90% by AX-HPLC | [7] |

| Canonical SMILES | NC(C1)C(COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O)OC1N(C=CC(N)=N2)C2=O | [6] |

| Typical Salt Form | Lithium (Li+) | [4][7] |

| Storage Conditions | -20°C or below | [7] |

Synthesis

The synthesis of 3'-amino-modified nucleoside triphosphates is a multi-step process that can be achieved through both chemical and enzymatic methods. Enzymatic synthesis offers high specificity and proceeds under mild aqueous conditions. A general approach for preparing 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates starts from the corresponding 2'-deoxyribonucleoside.[8]

A representative workflow involves the protection of the amino group, phosphorylation to the triphosphate, and subsequent deprotection.

Caption: Generalized workflow for the synthesis of 3'-amino-modified nucleoside triphosphates.

Mechanism of Action: DNA Chain Termination

The primary mechanism of action for 3'-amino-ddCTP is the termination of DNA synthesis. During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).

Because 3'-amino-ddCTP lacks the essential 3'-hydroxyl group, once it is incorporated into a growing DNA strand by a DNA polymerase, the enzyme cannot add the next nucleotide.[4] The absence of the 3'-OH prevents the formation of the subsequent phosphodiester bond, leading to the irreversible termination of chain elongation.[1][4]

Caption: DNA chain elongation versus termination by 3'-amino-ddCTP.

This compound acts as an inhibitor of DNA polymerases. For instance, the related compound 2',3'-dideoxycytidine-5'-O-triphosphate (ddCTP) is known to inhibit human DNA polymerases β and γ with different efficiencies.[9] The inhibitory constants (Ki) for ddTTP, a similar dideoxynucleotide, demonstrate differential sensitivity among polymerases, suggesting that polymerase δ is significantly more sensitive than polymerase α.[10]

Applications in Research and Development

The unique properties of 3'-amino-ddCTP make it a versatile tool in various molecular biology applications.

-

DNA Sequencing: As a chain terminator, it is a key component in variations of the Sanger sequencing method. The selective incorporation of dideoxynucleotides, including 3'-amino-ddCTP, generates a series of DNA fragments of different lengths, which can be resolved by gel electrophoresis to determine the DNA sequence.[5]

-

Aptamer Development: The 3'-amino group serves as a functional handle for attaching other molecules, such as fluorophores, quenchers, or biotin, to the 3' end of an oligonucleotide.[4] This is particularly useful in the selection and development of aptamers—single-stranded DNA or RNA molecules that bind to specific targets.[7]

-

Studying DNA Replication and Repair: 3'-amino-ddCTP and its nucleoside precursor (3'-amino-2',3'-dideoxycytidine) are used to investigate the mechanisms of DNA synthesis.[1] By observing how these analogs affect the rate of chain elongation and the integrity of replicative intermediates, researchers can gain insights into the function of the replication fork and the enzymes involved.[1][10]

Experimental Protocol: Inhibition of DNA Chain Elongation

The following is a generalized protocol based on methodologies used to study the effect of chain-terminating nucleoside analogs on DNA synthesis.[1]

Objective: To determine the effect of 3'-amino-2',3'-dideoxycytidine (B1198059) (the nucleoside precursor which is intracellularly phosphorylated to 3'-amino-ddCTP) on DNA chain elongation at the replication fork.

Methodology:

-

Cell Culture and Treatment:

-

Culture exponentially growing cells (e.g., a human cell line) under standard conditions.

-

Expose cells to varying concentrations of 3'-amino-2',3'-dideoxycytidine for a defined period (e.g., 9.5 hours). Include an untreated control and a positive control with a known DNA synthesis inhibitor (e.g., aphidicolin).

-

-

Pulse-Labeling of Nascent DNA:

-

Briefly pulse-label the cells with a radioactive DNA precursor, such as [³H]thymidine, to label newly synthesized DNA at the replication fork.

-

-

Cell Lysis and DNA Separation:

-

Perform a limited alkaline lysis to release nascent DNA fragments.

-

Separate single-stranded DNA (ssDNA, representing replicative intermediates) from double-stranded DNA (dsDNA) using hydroxylapatite chromatography.

-

-

Quantification of Inhibition:

-

Measure the radioactivity incorporated into the ssDNA and dsDNA fractions for each treatment condition using liquid scintillation counting.

-

Calculate the percentage of inhibition of DNA synthesis compared to the untreated control.

-

-

Analysis of Chain Elongation Recovery (Optional):

-

After the initial treatment period, wash the cells to remove the inhibitor.

-

Re-introduce the pulse-label at various time points post-removal to assess the rate of recovery of DNA elongation.

-

Caption: Workflow for assessing inhibition of DNA replication by 3'-amino-ddCyd.

Table 2: Expected Outcomes and Interpretation

| Observation | Interpretation |

| Concentration-dependent decrease in radiolabel incorporation into ssDNA and dsDNA. | 3'-amino-ddCTP (formed in the cell) inhibits the rate of DNA chain elongation at the replication fork.[1] |

| Slower rate of elongation recovery after drug removal at high concentrations. | High concentrations of the analog lead to a functional blocking of 3'-ends in the DNA, which are poor templates for further synthesis, potentially linking to cytotoxicity.[1] |

Conclusion

3'-amino-2',3'-dideoxycytidine-5'-triphosphate is a powerful tool for molecular biologists, biochemists, and professionals in drug development. Its ability to act as a specific DNA chain terminator makes it fundamental to sequencing technologies and a valuable probe for studying DNA polymerase function. The modifiable 3'-amino group further enhances its utility, allowing for the creation of sophisticated molecular constructs for diagnostics and targeted research. A thorough understanding of its chemical properties and mechanism of action is essential for its effective application in advancing our knowledge of nucleic acid enzymology and for the development of novel therapeutic and diagnostic agents.

References

- 1. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deoxycytidine triphosphate - Wikipedia [en.wikipedia.org]

- 3. biologyonline.com [biologyonline.com]

- 4. 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate lithium sal… [cymitquimica.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. apexbt.com [apexbt.com]

- 7. 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 8. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate (3'-NH2-ddCTP) Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and characteristics of 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate (3'-NH2-ddCTP) sodium salt, a critical modified nucleotide for research and development. This document details its mechanism of action as a DNA chain terminator, summarizes its key physicochemical properties, and provides a foundational experimental protocol for its application in DNA polymerase inhibition assays. The information is intended to support researchers and professionals in drug development and molecular biology in the effective application of this compound.

Core Properties and Characteristics

3'-NH2-ddCTP is a synthetic analog of the natural deoxynucleotide, deoxycytidine triphosphate (dCTP). Its structure is characterized by the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2). This modification is fundamental to its primary biochemical function. The compound is typically supplied as a stable sodium or lithium salt for use in aqueous solutions.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate Sodium Salt | - |

| Synonyms | 3'-Amino-ddCTP Sodium Salt | - |

| Molecular Formula (Free Acid) | C₉H₁₇N₄O₁₂P₃ | [1] |

| Molecular Weight (Free Acid) | 466.10 g/mol | [1] |

| Purity | ≥90% (by AX-HPLC) | [1] |

| Form | Typically supplied as a salt in solid form or aqueous solution. | General Knowledge |

| Storage Conditions | Recommended storage at -20°C or below. | [1] |

| Solubility | Soluble in water. | General Knowledge |

Mechanism of Action: DNA Chain Termination

The primary mechanism of action of 3'-NH2-ddCTP is the termination of DNA synthesis. DNA polymerases recognize 3'-NH2-ddCTP as a substrate and can incorporate it into a growing DNA strand opposite a guanine (B1146940) base in the template strand. However, due to the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide, the elongation of the DNA chain is irreversibly halted. The 3'-amino group cannot participate in the nucleophilic attack required for bond formation, thus acting as a potent chain terminator.[2] This property is the foundation of its use in various molecular biology techniques, most notably in Sanger DNA sequencing.

Experimental Protocols

The chain-terminating property of 3'-NH2-ddCTP makes it a valuable tool for in vitro assays designed to study the activity and inhibition of DNA polymerases. Below is a generalized protocol for a DNA polymerase chain termination assay.

DNA Polymerase Chain Termination Assay

This protocol outlines the necessary steps to assess the ability of a DNA polymerase to incorporate 3'-NH2-ddCTP, leading to chain termination. The results are typically visualized by gel electrophoresis.

Objective: To determine if 3'-NH2-ddCTP acts as a substrate and chain terminator for a specific DNA polymerase.

Materials:

-

DNA template (single-stranded or denatured double-stranded)

-

Primer (complementary to a region of the template)

-

DNA Polymerase of interest

-

Reaction Buffer (optimized for the polymerase)

-

dNTP mix (dATP, dGTP, dTTP, dCTP)

-

3'-NH2-ddCTP sodium salt

-

Nuclease-free water

-

Gel electrophoresis system (e.g., polyacrylamide gel)

-

DNA visualization method (e.g., fluorescent dye, autoradiography if using radiolabeled primers)

Procedure:

-

Reaction Setup: Prepare four reaction tubes. A control reaction without any ddNTP and a test reaction with 3'-NH2-ddCTP are essential. Additional tubes with other ddNTPs can be included for comparison.

-

Control Reaction:

-

DNA Template (e.g., 1 pmol)

-

Primer (e.g., 10 pmol)

-

Reaction Buffer (1X)

-

dNTP mix (e.g., 100 µM each)

-

DNA Polymerase (e.g., 1-2 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Test Reaction (3'-NH2-ddCTP):

-

Same as control, but add 3'-NH2-ddCTP. The optimal concentration needs to be determined empirically, but a starting point could be a dCTP:3'-NH2-ddCTP ratio of 100:1.

-

-

-

Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a set time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel. Run the gel until the tracking dye has migrated an appropriate distance.

-

Visualization: Visualize the DNA fragments using the chosen method.

Expected Results:

-

The control lane should show a band corresponding to the full-length synthesized DNA product.

-

The lane with 3'-NH2-ddCTP should show a series of shorter DNA fragments, terminating at positions where the modified nucleotide was incorporated opposite a guanine in the template. This pattern confirms that 3'-NH2-ddCTP is a substrate and a chain terminator for the polymerase being tested.

Applications in Research and Drug Development

The unique properties of 3'-NH2-ddCTP make it a valuable molecule in several areas:

-

DNA Sequencing: As a chain terminator, it is a key component in variations of the Sanger sequencing method.

-

Antiviral Research: Nucleoside analogs are a cornerstone of antiviral therapy. 3'-NH2-ddCTP can be used in screening assays to identify and characterize viral DNA polymerases and reverse transcriptases, aiding in the development of new antiviral drugs.

-

Aptamer Development: The 3'-amino group can serve as a functional handle for the modification of oligonucleotides with various labels or conjugates, expanding their utility in diagnostics and research.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound salt.

-

Storage: The compound should be stored at -20°C or below in a tightly sealed container to prevent degradation.[1] For aqueous solutions, it is advisable to store them in small aliquots to avoid multiple freeze-thaw cycles.

-

Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The hygroscopic nature of salt forms means they can absorb moisture from the air, which can lead to clumping.[3] It is recommended to handle the solid form in a dry environment.

Conclusion

3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate (3'-NH2-ddCTP) sodium salt is a powerful tool in molecular biology and drug discovery due to its specific mechanism of DNA chain termination. Understanding its physicochemical properties and the methodologies for its use is essential for researchers and scientists. This guide provides a foundational understanding to facilitate its effective application in the laboratory.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3'-amino-ddCTP as a Chain Terminator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-amino-ddCTP), a potent chain-terminating inhibitor of DNA synthesis. By delving into its molecular interactions with DNA polymerases, presenting key quantitative data on its inhibitory effects, and detailing the experimental protocols for its characterization, this document serves as a critical resource for researchers in molecular biology, virology, and pharmacology. The guide also includes visualizations of the core mechanism and experimental workflows to facilitate a deeper understanding of this important nucleotide analog.

Introduction

The targeted inhibition of DNA synthesis is a cornerstone of many therapeutic strategies, particularly in the fields of antiviral and anticancer drug development. Nucleotide analogs that act as chain terminators have been instrumental in this regard, with their efficacy rooted in the precise disruption of the DNA elongation process. 3'-amino-ddCTP is a synthetic analog of the natural deoxynucleoside triphosphate, dCTP. Its structural modification—the substitution of the 3'-hydroxyl group with an amino group—is the key to its function as a potent inhibitor of DNA polymerases. Once incorporated into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA synthesis. This guide will explore the intricacies of this mechanism, from the underlying molecular principles to the practical experimental methodologies used to study its effects.

The Core Mechanism of Chain Termination

The fundamental principle behind the action of 3'-amino-ddCTP lies in its structural mimicry of dCTP, allowing it to be recognized and incorporated by DNA polymerases. However, the critical difference at the 3' position of the deoxyribose sugar moiety dictates its chain-terminating fate.

Molecular Interaction with DNA Polymerase

During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the α-phosphate of the incoming deoxynucleoside triphosphate. 3'-amino-ddCTP, in its triphosphate form, competes with the endogenous dCTP for the active site of the DNA polymerase.[1] Its incorporation is driven by the correct base pairing of its cytosine base with a guanine (B1146940) on the template strand.

The Irreversible Step: Chain Termination

Upon incorporation of 3'-amino-ddCTP into the nascent DNA strand, the elongation process is abruptly halted. The 3'-amino group is not a substrate for the nucleophilic attack required to form a phosphodiester bond with the subsequent nucleotide. This results in a DNA chain that cannot be extended further, effectively terminating the replication process. This mechanism is the basis for its utility in various molecular biology techniques and its potential as a therapeutic agent.

Quantitative Data on Inhibitory Activity

The efficacy of 3'-amino-ddCTP as a chain terminator is quantified by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various DNA polymerases. This data is crucial for understanding its specificity and potential therapeutic window.

| DNA Polymerase | Analog | Parameter | Value | Competitive with | Reference |

| Calf Thymus DNA Polymerase α | 3'-amino-ddCTP | Ki | 9.6 µM | dCTP | [1] |

| Human DNA Polymerase β | ddhCTP | Ki | 1.32 µM | dCTP | [2] |

| Human DNA Polymerase γ | ddhCTP | Ki | 0.034 µM | dCTP | [2] |

| HIV-1 Reverse Transcriptase | 3TC-TP | Ki | 1.24 - 10.6 µM | dCTP | [3] |

| Human DNA Polymerase α | 3TC-TP | IC50 | 175 ± 31 µM | dCTP | [3] |

| Human DNA Polymerase β | 3TC-TP | IC50 | 24.8 ± 10.9 µM | dCTP | [3] |

| Human DNA Polymerase γ | 3TC-TP | IC50 | 43.8 ± 16.4 µM | dCTP | [3] |

*Data for 2',3'-dideoxy-2',3'-didehydro-CTP (ddhCTP), a structurally related analog. **Data for Lamivudine triphosphate (3TC-TP), a dideoxythiacytidine analog.

Experimental Protocols

The characterization of 3'-amino-ddCTP as a chain terminator involves several key experimental procedures. Detailed methodologies for these assays are provided below.

DNA Polymerase Inhibition Assay

This assay is used to determine the inhibitory potency (IC50 or Ki) of 3'-amino-ddCTP against a specific DNA polymerase.

Objective: To quantify the inhibition of DNA polymerase activity by 3'-amino-ddCTP.

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α, β, γ, or a viral polymerase)

-

Activated calf thymus DNA (or a synthetic template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

-

Radiolabeled dNTP (e.g., [³H]-dCTP or [α-³²P]-dCTP)

-

3'-amino-ddCTP

-

Reaction buffer (specific to the polymerase being tested)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, activated DNA template, dATP, dGTP, dTTP, and the radiolabeled dCTP at their optimal concentrations.

-

Inhibitor Addition: Add varying concentrations of 3'-amino-ddCTP to the reaction tubes. Include a control reaction with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to each tube.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase (typically 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reactions by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixtures through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of polymerase activity against the concentration of 3'-amino-ddCTP. The IC50 value is the concentration of the inhibitor that reduces the polymerase activity by 50%. The Ki value can be determined using Lineweaver-Burk or Dixon plots by varying the concentration of the natural substrate (dCTP).

Primer Extension Assay for Chain Termination Analysis

This assay directly visualizes the chain termination event caused by the incorporation of 3'-amino-ddCTP.

Objective: To demonstrate that 3'-amino-ddCTP acts as a chain terminator during DNA synthesis.

Materials:

-

Synthetic DNA template with a known sequence

-

A complementary DNA primer, 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye

-

Purified DNA polymerase

-

dATP, dGTP, dTTP, dCTP

-

3'-amino-ddCTP

-

Reaction buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Autoradiography film or fluorescence imager

Procedure:

-

Annealing: Anneal the radiolabeled or fluorescently labeled primer to the DNA template.

-

Reaction Setup: Prepare four reaction tubes. Each tube will contain the annealed primer-template, reaction buffer, and all four dNTPs.

-

Terminator Addition: To one of the tubes, add a specific concentration of 3'-amino-ddCTP. The other three tubes can serve as controls or for Sanger sequencing-like analysis with dideoxynucleotides (ddA, ddG, ddT).

-

Enzyme Addition: Initiate the reactions by adding DNA polymerase.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set time.

-

Termination and Denaturation: Stop the reactions by adding a formamide-containing loading buffer, which also denatures the DNA.

-

Electrophoresis: Separate the DNA fragments by size using denaturing PAGE.

-

Visualization: Visualize the separated fragments by autoradiography (for ³²P) or fluorescence imaging. The presence of a band corresponding to the position of a guanine in the template in the lane containing 3'-amino-ddCTP confirms its incorporation and subsequent chain termination.

Conclusion

3'-amino-ddCTP serves as a classic example of a chain-terminating nucleotide analog. Its mechanism of action, rooted in the simple yet profound modification of the 3' position of the deoxyribose ring, provides a powerful tool for the inhibition of DNA synthesis. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to investigate and utilize this and other similar compounds. A thorough understanding of its interaction with various DNA polymerases is essential for its application in molecular biology and for the rational design of novel antiviral and anticancer therapeutics.

References

Synthesis of 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate, a crucial molecule in various biochemical and pharmaceutical applications. The synthesis is a multi-step process involving the strategic protection of functional groups, introduction of the 3'-amino moiety, and subsequent phosphorylation to yield the final triphosphate product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Overview of the Synthetic Strategy

The synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate can be approached through several chemical routes. A common and effective strategy involves the initial preparation of a 3'-azido-2',3'-dideoxycytidine intermediate, followed by phosphorylation at the 5'-position and subsequent reduction of the azido (B1232118) group to the desired 3'-amino group. This approach allows for the selective introduction of the amino functionality while minimizing side reactions.

An alternative strategy involves the direct phosphorylation of 3'-amino-2',3'-dideoxycytidine. However, this often requires the use of protecting groups for the 3'-amino function to prevent its interference with the phosphorylation reaction.

This guide will focus on a synthetic pathway proceeding through a 3'-azido intermediate, a robust method described in the literature for the synthesis of related aminonucleosides.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate.

Synthesis of 3'-Azido-2',3'-dideoxycytidine

The initial step involves the synthesis of the 3'-azido-2',3'-dideoxycytidine intermediate. This can be achieved from a suitably protected 2'-deoxycytidine (B1670253) derivative. A common method involves the condensation of a trimethylsilylated cytosine with a peracylated 3-azido-3-deoxyribose derivative.[1]

Materials:

-

Protected 2'-deoxycytidine

-

Azide (B81097) source (e.g., sodium azide)

-

Appropriate solvents (e.g., dimethylformamide - DMF)

-

Reagents for mesylation or tosylation of the 3'-hydroxyl group

Protocol:

-

Protect the 5'-hydroxyl and N4-amino groups of 2'-deoxycytidine using standard protecting groups (e.g., dimethoxytrityl for the 5'-OH and benzoyl for the N4-amino).

-

Activate the 3'-hydroxyl group for nucleophilic substitution, typically by converting it to a good leaving group such as a mesylate or tosylate.

-

Displace the leaving group with an azide nucleophile (e.g., sodium azide in DMF) to introduce the 3'-azido group.

-

Remove the protecting groups to yield 3'-azido-2',3'-dideoxycytidine.

Phosphorylation to 3'-Azido-2',3'-dideoxycytidine-5'-monophosphate (3'-N3-ddCMP)

The 5'-hydroxyl group of the azido-nucleoside is then phosphorylated to the monophosphate.

Materials:

-

3'-Azido-2',3'-dideoxycytidine

-

Phosphorylating agent (e.g., phosphorus oxychloride in trimethyl phosphate)

-

Buffer solution (e.g., triethylammonium (B8662869) bicarbonate - TEAB)

Protocol:

-

Dissolve 3'-azido-2',3'-dideoxycytidine in a suitable solvent like trimethyl phosphate.

-

Cool the solution to 0°C and add phosphorus oxychloride dropwise.

-

Stir the reaction at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quench the reaction by the addition of a cold buffer solution (e.g., 1 M TEAB).

-

Purify the resulting 3'-azido-2',3'-dideoxycytidine-5'-monophosphate by ion-exchange chromatography.

Conversion to 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate (3'-N3-ddCTP)

The monophosphate is further phosphorylated to the triphosphate. This can be achieved through chemical or enzymatic methods. A common chemical approach involves the activation of the monophosphate followed by reaction with pyrophosphate.[2]

Materials:

-

3'-Azido-2',3'-dideoxycytidine-5'-monophosphate (as the triethylammonium salt)

-

Tributylammonium (B8510715) pyrophosphate

-

Anhydrous dimethylformamide (DMF)

Protocol:

-

Dissolve the triethylammonium salt of 3'-azido-2',3'-dideoxycytidine-5'-monophosphate in anhydrous DMF.

-

Add 1,1'-carbonyldiimidazole (CDI) and stir at room temperature for several hours under an inert atmosphere.

-

In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF.

-

Add the pyrophosphate solution to the activated monophosphate mixture and stir overnight at room temperature.

-

Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

-

Purify the crude 3'-azido-2',3'-dideoxycytidine-5'-triphosphate by anion-exchange chromatography (e.g., on a DEAE-Sephadex column) using a gradient of TEAB buffer.

Reduction to 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate

The final step is the reduction of the 3'-azido group to the 3'-amino group.

Materials:

-

3'-Azido-2',3'-dideoxycytidine-5'-triphosphate

-

Reducing agent (e.g., triphenylphosphine (B44618) or catalytic hydrogenation)

-

Aqueous solvent system

Protocol:

-

Dissolve the purified 3'-azido-2',3'-dideoxycytidine-5'-triphosphate in an aqueous solvent.

-

Add triphenylphosphine and stir the mixture at room temperature. The progress of the reduction can be monitored by HPLC.

-

Upon completion, purify the final product, 3'-amino-2',3'-dideoxycytidine-5'-triphosphate, by HPLC.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis. The values are indicative and may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Yields for the Synthesis of 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate

| Step | Product | Typical Yield (%) |

| 1. Azidation of protected 2'-deoxycytidine | 3'-Azido-2',3'-dideoxycytidine | 70-85 |

| 2. Monophosphorylation | 3'-Azido-2',3'-dideoxycytidine-5'-monophosphate | 60-75 |

| 3. Triphosphorylation | 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate | 40-55 |

| 4. Reduction of the azido group | 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | 85-95 |

Table 2: Purification Parameters

| Product | Purification Method | Elution Conditions | Purity (%) |

| 3'-Azido-2',3'-dideoxycytidine | Silica Gel Chromatography | Gradient of Methanol in Dichloromethane | >98 |

| 3'-Azido-2',3'-dideoxycytidine-5'-monophosphate | Anion-Exchange Chromatography | Linear gradient of TEAB buffer (e.g., 0.05 M to 0.5 M) | >95 |

| 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate | Anion-Exchange Chromatography | Linear gradient of TEAB buffer (e.g., 0.1 M to 1.0 M) | >95 |

| 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | Reversed-Phase HPLC | Gradient of Acetonitrile in TEAB buffer | >99 |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate.

Caption: Synthetic pathway for 3'-amino-2',3'-dideoxycytidine-5'-triphosphate.

Conclusion

The synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate is a challenging but achievable process for experienced chemists. The outlined protocol, proceeding through a 3'-azido intermediate, offers a reliable route to the target molecule. Careful execution of each step and rigorous purification are essential for obtaining a high-purity product suitable for research and drug development applications. The provided data and workflow diagram serve as a valuable resource for planning and executing this synthesis.

References

A Chemoenzymatic Route to 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate (3'-NH2-ddCTP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-ddCTP), a critical nucleotide analog in various molecular biology applications, including DNA sequencing and as a tool for studying DNA polymerases. The synthesis is approached in a two-stage process: an initial one-pot enzymatic phosphorylation of the stable precursor, 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC), to its triphosphate form (3'-azido-ddCTP), followed by a mild chemical reduction of the azido (B1232118) moiety to the desired primary amine.

This guide details the experimental protocols, presents quantitative data in structured tables for clarity, and includes workflow diagrams generated using Graphviz (DOT language) to visually represent the synthesis pathway and enzymatic cascades.

Chemoenzymatic Synthesis Strategy Overview

The synthesis of 3'-NH2-ddCTP is strategically divided into two key phases to ensure high yield and purity while maintaining the integrity of the labile triphosphate group.

-

Phase 1: Enzymatic Phosphorylation. This phase employs a one-pot, multi-enzyme cascade to convert 3'-azido-2',3'-dideoxycytidine into its 5'-triphosphate derivative. This enzymatic approach offers high regioselectivity for the 5'-position, avoiding the need for protecting group chemistry. The cascade utilizes three key enzymes: a nucleoside kinase, a nucleoside monophosphate kinase, and a nucleoside diphosphate (B83284) kinase.

-

Phase 2: Chemical Reduction. The intermediate, 3'-azido-ddCTP, is then subjected to a mild chemical reduction to convert the 3'-azido group to a 3'-amino group. The Staudinger reduction is a well-suited method for this transformation due to its high selectivity and compatibility with the triphosphate functional group.

The overall workflow for this chemoenzymatic synthesis is depicted below.

Caption: Overall chemoenzymatic synthesis workflow for 3'-NH2-ddCTP.

Phase 1: One-Pot Enzymatic Synthesis of 3'-azido-ddCTP

The enzymatic conversion of 3'-azido-ddC to 3'-azido-ddCTP is performed in a single reaction vessel by combining the activities of three classes of kinases. An ATP regeneration system is often included to drive the reaction to completion by maintaining a high ATP to ADP ratio.

Enzymatic Cascade Pathway

The phosphorylation proceeds in a stepwise manner, with each step catalyzed by a specific kinase.

Caption: Enzymatic phosphorylation cascade for 3'-azido-ddCTP synthesis.

Experimental Protocol: Enzymatic Phosphorylation

This protocol is a representative method for the one-pot enzymatic synthesis of modified nucleoside triphosphates and can be adapted for 3'-azido-ddCTP.[1]

Table 1: Reagents and Enzymes for One-Pot Enzymatic Phosphorylation

| Component | Stock Concentration | Final Concentration |

| 3'-azido-2',3'-dideoxycytidine | 100 mM | 10 mM |

| ATP | 500 mM | 12 mM |

| MgCl₂ | 1 M | 20 mM |

| Tris-HCl (pH 7.5) | 1 M | 100 mM |

| Deoxycytidine Kinase (dCK) | 1 mg/mL | 0.05 mg/mL |

| UMP/CMP Kinase (CMPK) | 1 mg/mL | 0.05 mg/mL |

| Nucleoside Diphosphate Kinase (NDPK) | 1 mg/mL | 0.02 mg/mL |

| Pyruvate (B1213749) Kinase (PK) | 1000 U/mL | 10 U/mL |

| Phosphoenolpyruvate (PEP) | 500 mM | 30 mM |

| Nuclease-free water | - | to final volume |

Procedure:

-

In a sterile microcentrifuge tube, combine Tris-HCl, MgCl₂, ATP, and PEP.

-

Add the substrate, 3'-azido-2',3'-dideoxycytidine.

-

Add the enzymes: deoxycytidine kinase, UMP/CMP kinase, nucleoside diphosphate kinase, and pyruvate kinase.

-

Adjust the final volume with nuclease-free water.

-

Incubate the reaction mixture at 37°C for 4-16 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, the reaction can be stopped by heat inactivation of the enzymes (e.g., 95°C for 5 minutes) or by proceeding directly to purification.

Note: The optimal enzyme concentrations and incubation time may need to be determined empirically for this specific substrate. The substrate specificity of kinases can vary, and it may be necessary to screen different kinases to find the most efficient ones for 3'-azido-ddC.

Phase 2: Staudinger Reduction of 3'-azido-ddCTP

The Staudinger reduction is a mild and efficient method for converting azides to amines using a phosphine, typically triphenylphosphine (B44618), followed by hydrolysis of the intermediate iminophosphorane.[2] This method is well-suited for nucleotide analogs as it proceeds under conditions that do not degrade the triphosphate moiety.

Experimental Protocol: Staudinger Reduction

Table 2: Reagents for Staudinger Reduction

| Component | Concentration/Amount |

| Crude 3'-azido-ddCTP solution | ~10 mM |

| Triphenylphosphine (PPh₃) | 1.5 equivalents |

| Dioxane or Tetrahydrofuran (THF) | As co-solvent |

| Water | For hydrolysis |

| Sodium Bicarbonate (optional) | To maintain pH |

Procedure:

-

To the aqueous solution of crude 3'-azido-ddCTP, add a solution of triphenylphosphine in dioxane or THF. The final reaction mixture should contain sufficient organic solvent to solubilize the triphenylphosphine.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the azide (B81097) peak and the appearance of the amine peak by HPLC.

-

After the initial reaction to form the iminophosphorane, add water to hydrolyze the intermediate to the final amine product.

-

Continue stirring for an additional 1-2 hours.

-

After the reaction is complete, the triphenylphosphine oxide byproduct can be largely removed by extraction with an organic solvent such as diethyl ether or ethyl acetate (B1210297). The aqueous layer containing the desired 3'-NH2-ddCTP is then carried forward for purification.

Purification of 3'-NH2-ddCTP

Purification of the final product is critical to remove unreacted starting materials, reaction byproducts (such as triphenylphosphine oxide), and intermediate phosphorylation products. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most effective method for purifying nucleotides.

Experimental Protocol: IP-RP-HPLC Purification

Table 3: HPLC Purification Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 100 mM Triethylammonium acetate (TEAA), pH 7.0 |

| Mobile Phase B | 100 mM Triethylammonium acetate (TEAA), pH 7.0, in 50% Acetonitrile (B52724) |

| Gradient | 0-100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 271 nm |

Procedure:

-

Equilibrate the HPLC column with Mobile Phase A.

-

Inject the aqueous solution containing the crude 3'-NH2-ddCTP.

-

Run the gradient elution as described in Table 3.

-

Collect fractions corresponding to the major product peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization to obtain the final product as a stable salt.

Data Presentation

Table 4: Summary of Expected Yields and Purity

| Step | Product | Expected Yield | Purity (Post-Purification) |

| Enzymatic Phosphorylation | 3'-azido-ddCTP | 70-90% (conversion) | - |

| Staudinger Reduction | 3'-NH2-ddCTP | >90% (conversion) | - |

| HPLC Purification | Purified 3'-NH2-ddCTP | 50-70% (overall isolated) | >95% (by HPLC) |

Note: Yields are estimates and may vary depending on the specific enzymes and reaction conditions used.

Conclusion

The chemoenzymatic approach presented in this guide offers a reliable and efficient pathway for the synthesis of high-purity 3'-NH2-ddCTP. The one-pot enzymatic phosphorylation minimizes the need for complex protecting group chemistry, while the mild Staudinger reduction ensures the integrity of the triphosphate moiety. This detailed guide provides researchers and drug development professionals with the necessary protocols and data to successfully synthesize this important nucleotide analog for their research and development needs.

References

An In-depth Technical Guide to the Chemical Synthesis of 3'-Amino-Modified Dideoxynucleoside Triphosphates (ddNTPs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 3'-amino-modified dideoxynucleoside triphosphates (3'-amino-ddNTPs), essential molecules in various biotechnology and drug development applications. The synthesis is a multi-step process involving the introduction of an azide (B81097) group, its reduction to an amine, protection of the amino group, triphosphorylation, and final deprotection and purification.

Introduction

3'-Amino-modified ddNTPs are nucleotide analogs that act as chain terminators in DNA synthesis. The presence of a 3'-amino group instead of a 3'-hydroxyl group prevents the formation of a phosphodiester bond, thus halting the elongation of the DNA chain by DNA polymerases. This property makes them invaluable tools in DNA sequencing, diagnostics, and as potential therapeutic agents. The synthesis of these complex molecules requires a precise and controlled series of chemical reactions.

Overall Synthetic Workflow

The chemical synthesis of 3'-amino-ddNTPs typically starts from a corresponding deoxynucleoside (e.g., thymidine). The overall workflow can be summarized in the following key stages:

-

Synthesis of 3'-Azido-2',3'-dideoxynucleoside: The 3'-hydroxyl group of the starting nucleoside is replaced with an azide group.

-

Reduction to 3'-Amino-2',3'-dideoxynucleoside: The azide group is reduced to a primary amine.

-

Protection of the 3'-Amino Group: The newly formed amino group is protected to prevent unwanted side reactions during the subsequent triphosphorylation step.

-

Triphosphorylation: A triphosphate group is added to the 5'-hydroxyl position of the protected nucleoside.

-

Deprotection and Purification: The protecting group on the 3'-amino group is removed, and the final 3'-amino-ddNTP is purified to a high degree.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of 3'-amino-2',3'-dideoxythymidine triphosphate (3'-amino-ddTTP) as a representative example.

Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

A highly efficient method for synthesizing AZT from thymidine (B127349) involves a one-pot transformation to an anhydro intermediate, followed by ring-opening with an azide salt.[1]

Experimental Protocol:

-

Formation of 2,3'-Anhydro-5'-O-(4-methoxybenzoyl)-thymidine: To a solution of thymidine in a suitable solvent, add a slight excess of a coupling reagent (e.g., diphenyl carbonate) and a protecting group precursor for the 5'-hydroxyl (e.g., 4-methoxybenzoyl chloride) in the presence of a base. The reaction is typically heated to facilitate the one-pot protection and cyclization. The product can often be isolated by direct crystallization.

-

Ring Opening with Azide: The isolated anhydrothymidine derivative is then dissolved in a polar aprotic solvent (e.g., DMF), and an excess of sodium azide is added. The reaction mixture is heated to promote the nucleophilic ring-opening at the 3'-position.

-

Deprotection: The 5'-O-protecting group is removed under standard conditions (e.g., treatment with ammonia (B1221849) in methanol) to yield 3'-azido-3'-deoxythymidine (AZT).

Quantitative Data:

| Step | Reactants | Solvents/Reagents | Conditions | Yield | Reference |

| One-pot anhydro formation and protection | Thymidine, 4-methoxybenzoyl chloride, diphenyl carbonate | Pyridine | Heat | ~80% | [1] |

| Azide ring-opening and deprotection | 2,3'-Anhydro-5'-O-(4-methoxybenzoyl)-thymidine, Sodium azide, Ammonia | DMF, Methanol | Heat, Room Temp | ~91% | [1] |

| Overall Yield | ~73% | [1] |

Reduction of 3'-Azido-3'-deoxythymidine to 3'-Amino-3'-deoxythymidine (B22303)

The Staudinger reaction is a mild and efficient method for the reduction of azides to amines using a phosphine (B1218219) reagent, typically triphenylphosphine (B44618).[2]

Experimental Protocol:

-

Dissolve 3'-azido-3'-deoxythymidine in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

-

Add an excess of triphenylphosphine to the solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

The product, 3'-amino-3'-deoxythymidine, can be purified by crystallization from a suitable solvent like methanol.

Quantitative Data:

| Step | Reactants | Solvents/Reagents | Conditions | Yield | Reference |

| Staudinger Reduction | 3'-Azido-3'-deoxythymidine, Triphenylphosphine | Acetonitrile, Water | Room Temperature | High | [2] |

Protection of the 3'-Amino Group

To prevent side reactions during the subsequent triphosphorylation, the 3'-amino group is protected. The trifluoroacetyl group is a suitable protecting group as it is stable under the phosphorylation conditions and can be easily removed.

Experimental Protocol:

-

Dissolve 3'-amino-3'-deoxythymidine in a suitable solvent like methanol.

-

Add a trifluoroacetylating agent, such as ethyl trifluoroacetate, and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion.

-

The product, 3'-trifluoroacetylamino-3'-deoxythymidine, can be purified by silica (B1680970) gel chromatography.

Quantitative Data:

| Step | Reactants | Solvents/Reagents | Conditions | Yield |

| Trifluoroacetylation | 3'-Amino-3'-deoxythymidine, Ethyl trifluoroacetate | Methanol, Triethylamine | Room Temperature | Good |

5'-Triphosphorylation using the Ludwig-Eckstein Method

The Ludwig-Eckstein method is a widely used one-pot procedure for the synthesis of nucleoside triphosphates.[3]

Experimental Protocol:

-

The 3'-trifluoroacetylamino-3'-deoxythymidine is dissolved in a dry solvent (e.g., pyridine).

-

2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one is added to the solution at room temperature to form the 5'-phosphite intermediate.

-

A solution of tributylammonium (B8510715) pyrophosphate in DMF is then added, followed by tributylamine.

-

After a short period, an oxidizing agent (e.g., iodine in pyridine/water) is added to convert the phosphite (B83602) to a phosphate.

-

The reaction is quenched, and the crude 3'-trifluoroacetylamino-ddTTP is precipitated.

Quantitative Data:

| Step | Reactants | Solvents/Reagents | Conditions | Yield | Reference |

| Ludwig-Eckstein Triphosphorylation | 3'-trifluoroacetylamino-3'-deoxythymidine, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, Tributylammonium pyrophosphate | Pyridine, DMF, Tributylamine, Iodine | Room Temperature | 50-70% | [3] |

Deprotection and Purification

The final step involves the removal of the trifluoroacetyl protecting group and purification of the 3'-amino-ddTTP.

Experimental Protocol:

-

Deprotection: The crude protected triphosphate is treated with aqueous ammonia to cleave the trifluoroacetyl group. The deprotection is typically carried out at room temperature or with gentle heating.[4]

-

Purification: The final 3'-amino-ddTTP is purified by ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC).[5][6]

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) or triethylammonium bicarbonate) is used for elution.

-

Detection: UV absorbance at 260 nm is used to detect the nucleotide.

-

Quantitative Data:

| Step | Method | Conditions | Purity |

| Deprotection | Aqueous Ammonia | Room Temperature or 55°C | - |

| Purification | IP-RP-HPLC | C18 column, Acetonitrile/Triethylammonium acetate gradient | >95% |

Visualization of Key Processes

Staudinger Reduction of 3'-Azido Group

Ludwig-Eckstein Triphosphorylation

References

- 1. researchgate.net [researchgate.net]

- 2. KR100680765B1 - Method for preparing 3'-amino-2 ', 3'-dideoxyguanosine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. glenresearch.com [glenresearch.com]

- 5. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

3'-NH2-ddCTP Sodium Salt: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-ddCTP) is a modified nucleoside triphosphate analog crucial for various molecular biology applications, most notably as a chain terminator in DNA sequencing and synthesis. Its efficacy in these applications is fundamentally dependent on its solubility and stability in aqueous solutions. This technical guide provides an in-depth overview of the known solubility and stability characteristics of 3'-NH2-ddCTP sodium salt, outlines experimental protocols for their determination, and illustrates key concepts through diagrams. It is important to note that while specific quantitative data for this particular salt is limited in publicly available literature, this guide consolidates information from closely related compounds and general principles governing nucleoside triphosphate chemistry to provide a robust framework for its use.

Core Properties of this compound Salt

3'-NH2-ddCTP acts as a substrate for DNA polymerases. However, the substitution of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation.

Mechanism of Action: DNA Chain Termination

The primary function of 3'-NH2-ddCTP is to halt the process of DNA synthesis. The following diagram illustrates this mechanism.

Methodological & Application

Application Notes and Protocols for 3'-NH2-ddCTP in Sanger Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing, the gold standard for DNA sequence validation, relies on the precise termination of DNA synthesis.[1] This is achieved through the incorporation of dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for phosphodiester bond formation, thereby halting DNA polymerase activity.[1][2] This document provides detailed application notes and protocols for the use of a modified chain terminator, 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-NH2-ddCTP), in Sanger sequencing protocols. The substitution of the 3'-hydroxyl group with an amino group offers an alternative mechanism for chain termination and presents unique characteristics for sequencing applications.[3]

The 3'-amino group provides a reactive site for the attachment of fluorescent dyes or other labels, facilitating its use in automated, fluorescence-based sequencing.[4] This feature allows for the direct labeling of the terminating nucleotide, a common practice in modern Sanger sequencing.

Principle of Chain Termination by 3'-NH2-ddCTP

Similar to standard ddNTPs, 3'-NH2-ddCTP acts as a chain terminator during the enzymatic synthesis of DNA. When DNA polymerase encounters a guanine (B1146940) (G) on the template strand, it can incorporate the complementary 3'-NH2-ddCTP. The absence of a 3'-hydroxyl group and the presence of the 3'-amino group prevent the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), leading to the termination of the growing DNA strand.[3] The result is a nested set of DNA fragments of varying lengths, each ending with a 3'-amino-cytosine.

Advantages and Considerations

The use of 3'-NH2-ddCTP in Sanger sequencing offers several potential advantages:

-

Efficient Termination: 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates have been shown to be effective terminators of DNA synthesis catalyzed by various DNA polymerases.[5]

-

Alternative Labeling Chemistry: The 3'-amino group provides a versatile handle for the covalent attachment of a wide range of reporter molecules, including fluorescent dyes, using amine-reactive chemistries.[4] This can be advantageous for developing novel labeling strategies.

Researchers should consider the following when incorporating 3'-NH2-ddCTP into their workflow:

-

Enzyme Compatibility: The efficiency of incorporation of any modified nucleotide can be dependent on the DNA polymerase used. It is advisable to use polymerases that have been optimized for the incorporation of modified ddNTPs.

-

Optimization of Concentration: The optimal concentration of 3'-NH2-ddCTP in the sequencing reaction will need to be determined empirically. This is crucial for achieving a balanced distribution of fragment lengths and obtaining high-quality sequencing data.

-

Labeling Efficiency: If fluorescently labeling the 3'-NH2-ddCTP in-house, the conjugation reaction conditions should be optimized to ensure efficient and stable labeling without compromising the terminator's function.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the use of 3'-NH2-ddCTP in comparison to standard ddCTP. These values should be considered as starting points for optimization.

| Parameter | 3'-NH2-ddCTP | Standard ddCTP | Reference |

| Recommended Starting Concentration | 10 - 50 µM | 0.1 - 1 µM | [6] |

| Optimal ddNTP:dNTP Ratio | Requires optimization (start at 1:50) | ~1:100 - 1:500 | [7] |

| Relative Incorporation Efficiency | Polymerase dependent, potentially higher | Polymerase dependent | [8] |

| Expected Read Length | Up to 800 bp with optimization | Up to 800-1000 bp | [7] |

Experimental Protocols

Protocol 1: Fluorescent Labeling of 3'-NH2-ddCTP

This protocol describes the conjugation of an amine-reactive fluorescent dye to 3'-NH2-ddCTP.

Materials:

-

3'-NH2-ddCTP

-

Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Nuclease-free water

Procedure:

-

Prepare Dye Stock Solution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Prepare 3'-NH2-ddCTP Solution: Dissolve 3'-NH2-ddCTP in the conjugation buffer to a final concentration of 10 mM.

-

Conjugation Reaction:

-

In a microcentrifuge tube protected from light, add the 3'-NH2-ddCTP solution.

-

Slowly add a 5 to 10-fold molar excess of the dissolved fluorescent dye.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Equilibrate a size-exclusion chromatography column with nuclease-free water.

-

Load the conjugation reaction mixture onto the column.

-

Elute the labeled 3'-NH2-ddCTP with nuclease-free water, collecting fractions.

-

The first colored fractions will contain the labeled nucleotide, while the later fractions will contain the unconjugated dye.

-

-

Quantification and Storage:

-

Determine the concentration of the labeled 3'-NH2-ddCTP using a spectrophotometer.

-

Store the labeled nucleotide at -20°C, protected from light.

-

Protocol 2: Cycle Sequencing using Fluorescently Labeled 3'-NH2-ddCTP

This protocol is a general guideline for cycle sequencing using a pre-labeled 3'-NH2-ddCTP or the product from Protocol 1. It is designed for a 20 µL reaction volume.

Materials:

-

Purified PCR product or plasmid DNA template (see table below for recommended amounts)

-

Sequencing primer (5 µM)

-

Sequencing-grade DNA polymerase and corresponding reaction buffer

-

dNTP mix (containing dATP, dGTP, dTTP, and dCTP at appropriate concentrations)

-

Fluorescently labeled 3'-NH2-ddCTP (and corresponding labeled ddNTPs for A, G, and T)

-

Nuclease-free water

| DNA Template | Recommended Amount |

| Purified PCR Product (100-200 bp) | 1-3 ng |

| Purified PCR Product (200-500 bp) | 3-10 ng |

| Purified PCR Product (500-1000 bp) | 5-20 ng |

| Purified PCR Product (>1000 bp) | 10-40 ng |

| Single-stranded DNA | 25-50 ng |

| Double-stranded DNA (plasmid) | 150-300 ng |

Procedure:

-

Reaction Setup: On ice, prepare the following reaction mixture in a PCR tube:

| Component | Volume (µL) | Final Concentration |

| DNA Template | X | (as per table) |

| Sequencing Primer (5 µM) | 1 | 0.25 µM |

| Sequencing Reaction Buffer (5x) | 4 | 1x |

| dNTP Mix | 1 | (as recommended by polymerase manufacturer) |

| Labeled ddNTP Mix (including 3'-NH2-ddCTP) | 1 | (requires optimization) |

| DNA Polymerase | 1 | (as recommended by manufacturer) |

| Nuclease-free Water | to 20 µL |

-

Thermal Cycling: Place the reaction tubes in a thermal cycler and perform the following program:

-

Initial Denaturation: 96°C for 1 minute

-

25-30 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50-55°C for 5 seconds (primer Tm dependent)

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

Protocol 3: Post-Sequencing Reaction Cleanup

This protocol describes a standard ethanol (B145695)/EDTA precipitation method to remove unincorporated dye terminators and salts.

Materials:

-

125 mM EDTA, pH 8.0

-

100% Ethanol (cold)

-

70% Ethanol (cold)

-

Hi-Di™ Formamide or other suitable loading solution

Procedure:

-

To each completed sequencing reaction, add 2 µL of 125 mM EDTA.

-

Add 20 µL of 100% ethanol.

-

Mix thoroughly by vortexing and incubate at room temperature for 15 minutes.

-

Centrifuge at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the DNA.

-

Carefully aspirate and discard the supernatant.

-

Gently add 70 µL of cold 70% ethanol to wash the pellet.

-

Centrifuge at maximum speed for 5 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Air dry the pellet for 10-15 minutes at room temperature. Do not over-dry.

-

Resuspend the pellet in 10-12 µL of Hi-Di™ Formamide.

-

Denature the sample at 95°C for 5 minutes and then immediately place on ice.

-

The sample is now ready for analysis on an automated DNA sequencer.

Visualizations

Caption: Mechanism of chain termination by 3'-NH2-ddCTP.

Caption: Experimental workflow for Sanger sequencing.

References

- 1. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, inexpensive, sequence-independent fluorescent labeling of phosphorothioate DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for 3'-amino-ddCTP in DNA Fragment Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction